molecular formula C16H23NO4S B3000873 Boc-D-Cys(pMeBzl)-OH CAS No. 61925-77-7; 61925-78-8

Boc-D-Cys(pMeBzl)-OH

Cat. No.: B3000873
CAS No.: 61925-77-7; 61925-78-8
M. Wt: 325.42
InChI Key: CUNVVZWSABRKAL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-Cys(pMeBzl)-OH is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes two protective groups:

  • Boc (tert-butoxycarbonyl): Protects the amino group, removable under acidic conditions (e.g., trifluoroacetic acid) .
  • pMeBzl (para-methylbenzyl): Protects the thiol group, cleaved via strong acids (e.g., HF) or reductive methods .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNVVZWSABRKAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₁₆H₂₃NO₄S
  • Molecular weight: 325.4 g/mol
  • Purity: >98% (HPLC)
  • Storage: Stable at -20°C or -80°C for long-term use; requires heating (37°C) and sonication for solubility in organic solvents .

Comparison with Structurally Similar Compounds

Boc-D-Cys(Trt)-OH

Differences :

  • Protective Group : Uses Trt (trityl) instead of pMeBzl for thiol protection. Trt is bulkier and provides steric hindrance, slowing reaction kinetics .
  • Molecular Weight : Higher (463.6 g/mol vs. 325.4 g/mol) due to the trityl group .
  • Solubility : Less soluble than Boc-D-Cys(pMeBzl)-OH, requiring prolonged sonication .

Boc-Cys(pMeBzl)-OH (L-Isomer)

Differences :

  • Stereochemistry : L-configuration at the alpha-carbon, altering peptide folding and bioactivity .
  • Synthesis Utility : Used for L-cysteine incorporation, whereas the D-isomer improves metabolic stability .

Similarities :

  • Identical molecular formula (C₁₆H₂₃NO₄S) and protective groups .

Fmoc-D-Cys(pMeBzl)-OH

Differences :

  • Protective Group : Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc. Fmoc is base-labile (cleaved by piperidine), enabling orthogonal SPPS strategies .
  • Compatibility : Suitable for Fmoc-based SPPS, which avoids harsh acidic conditions required for Boc deprotection .

Comparative Data Table

Compound Molecular Formula Molecular Weight Protecting Groups Solubility Notes Key Applications
This compound C₁₆H₂₃NO₄S 325.4 Boc, pMeBzl Requires heating/sonication D-peptide synthesis
Boc-D-Cys(Trt)-OH C₂₇H₂₉NO₄S 463.6 Boc, Trt Poor solubility Orthogonal deprotection
Boc-Cys(pMeBzl)-OH C₁₆H₂₃NO₄S 325.4 Boc, pMeBzl Similar to D-isomer L-peptide synthesis
Fmoc-D-Cys(pMeBzl)-OH C₂₄H₂₈N₂O₆ 456.5 Fmoc, pMeBzl Base-sensitive Fmoc-SPPS

This compound in Peptide Purification

  • Thiazolidine-Based Purification : Used in a catch-and-release method for synthesizing cysteine-rich peptides. The pMeBzl group facilitates selective capture and release via periodate oxidation, improving yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.